molecular formula C11H6N2O2 B11902036 (3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide CAS No. 10148-21-7

(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide

Cat. No.: B11902036
CAS No.: 10148-21-7
M. Wt: 198.18 g/mol
InChI Key: JVEKDDFECSVKFM-UHFFFAOYSA-N
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Description

N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide is a compound that belongs to the class of naphthoquinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide typically involves the reaction of 3,4-dioxo-3,4-dihydronaphthalene with cyanamide under specific conditions. One common method involves the use of a Lewis acid catalyst, such as cerium chloride (CeCl3), which facilitates the reaction and improves the yield. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and more efficient catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can react with the cyanamide group under mild conditions, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups attached to the cyanamide moiety.

Scientific Research Applications

N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.

    Medicine: Due to its potential anticancer and antimicrobial properties, it is investigated for drug development.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide involves its interaction with various molecular targets. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its potential anticancer activity, where it induces oxidative stress in cancer cells, leading to cell death. Additionally, the cyanamide group can interact with nucleophilic sites in proteins and enzymes, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide is unique due to the presence of the cyanamide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

10148-21-7

Molecular Formula

C11H6N2O2

Molecular Weight

198.18 g/mol

IUPAC Name

(3,4-dioxonaphthalen-1-yl)cyanamide

InChI

InChI=1S/C11H6N2O2/c12-6-13-9-5-10(14)11(15)8-4-2-1-3-7(8)9/h1-5,13H

InChI Key

JVEKDDFECSVKFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC#N

Origin of Product

United States

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